molecular formula C11H14FNO3 B8158028 3-Ethoxy-4-fluoro-N-methoxy-N-methylbenzamide

3-Ethoxy-4-fluoro-N-methoxy-N-methylbenzamide

Cat. No.: B8158028
M. Wt: 227.23 g/mol
InChI Key: NKFZAIILJQDPDX-UHFFFAOYSA-N
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Description

3-Ethoxy-4-fluoro-N-methoxy-N-methylbenzamide is an organic compound with the molecular formula C11H14FNO3 and a molecular weight of 227.23 g/mol . This compound is characterized by the presence of an ethoxy group, a fluoro substituent, and a methoxy-methylamide functional group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 3-Ethoxy-4-fluoro-N-methoxy-N-methylbenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-ethoxy-4-fluorobenzoyl chloride and N-methoxy-N-methylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent like dichloromethane or tetrahydrofuran. The reaction mixture is stirred at a specific temperature, usually around room temperature or slightly elevated.

    Formation of the Amide Bond: The key step in the synthesis is the formation of the amide bond between the benzoyl chloride and the amine. This is typically achieved by adding a base, such as triethylamine, to facilitate the reaction.

    Purification: The crude product is purified using techniques like column chromatography or recrystallization to obtain the final compound in high purity.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

3-Ethoxy-4-fluoro-N-methoxy-N-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amide derivatives.

    Substitution: The fluoro substituent on the benzene ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted benzamides.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Ethoxy-4-fluoro-N-methoxy-N-methylbenzamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reference compound in analytical chemistry.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Ethoxy-4-fluoro-N-methoxy-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

3-Ethoxy-4-fluoro-N-methoxy-N-methylbenzamide can be compared with other similar compounds, such as:

    3-Ethoxy-4-fluoro-N-methoxy-N-ethylbenzamide: This compound has an ethyl group instead of a methyl group, which may affect its chemical and biological properties.

    3-Ethoxy-4-fluoro-N-methoxy-N-propylbenzamide: The presence of a propyl group can lead to differences in solubility and reactivity.

    3-Ethoxy-4-fluoro-N-methoxy-N-isopropylbenzamide: The isopropyl group introduces steric hindrance, which can influence the compound’s interactions with molecular targets.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

3-ethoxy-4-fluoro-N-methoxy-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO3/c1-4-16-10-7-8(5-6-9(10)12)11(14)13(2)15-3/h5-7H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKFZAIILJQDPDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=O)N(C)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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